1-Propanol, 2-methyl-2-(methylsulfonyl)-
Overview
Description
1-Propanol, 2-methyl-2-(methylsulfonyl)- is an organic compound with the molecular formula C5H12O3S. It is a colorless, odorless, and tasteless powder that is soluble in most organic solvents. This compound is commonly used as a dietary supplement and topical analgesic.
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with various enzymes and proteins within the body, altering their function or expression .
Mode of Action
It’s known that treating 2-methyl-1-propanol with methylsulfonyl chloride in base results in the formation of a good leaving group (mesylate) at the alcohol position . This suggests that the compound may interact with its targets through a similar mechanism, potentially altering their function or structure.
Biochemical Pathways
It’s known that 2-methyl-1-propanol readily undergoes dehydration to form 2-methylpropene (isobutene) . This suggests that the compound may be involved in similar metabolic pathways, potentially affecting downstream effects such as energy production or cellular signaling.
Pharmacokinetics
Similar compounds are often absorbed through the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys .
Result of Action
Similar compounds often result in changes to cellular function or structure, potentially leading to various physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
1-Propanol, 2-methyl-2-(methylsulfonyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the degradation pathways of certain substrates, such as glycine in yeast . These interactions often involve the formation of intermediate complexes that facilitate the biochemical reactions.
Cellular Effects
The effects of 1-Propanol, 2-methyl-2-(methylsulfonyl)- on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression levels of specific genes involved in metabolic pathways . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 1-Propanol, 2-methyl-2-(methylsulfonyl)- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function . The compound’s ability to form stable complexes with enzymes is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propanol, 2-methyl-2-(methylsulfonyl)- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 1-Propanol, 2-methyl-2-(methylsulfonyl)- vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with symptoms such as narcosis in mice . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
1-Propanol, 2-methyl-2-(methylsulfonyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, it is a major product in the glycine degradation pathway in yeast . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of 1-Propanol, 2-methyl-2-(methylsulfonyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of 1-Propanol, 2-methyl-2-(methylsulfonyl)- is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound can affect its activity and function, influencing various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanol, 2-methyl-2-(methylsulfonyl)- can be synthesized through the reaction of 2-methyl-1-propanol with methylsulfonyl chloride in the presence of a base . The reaction typically involves the following steps:
Reaction with Methylsulfonyl Chloride: 2-methyl-1-propanol is treated with methylsulfonyl chloride in the presence of a base such as pyridine.
Oxidation: The resulting product is then oxidized using pyridinium chlorochromate.
Final Step: The final step involves treatment with a strong acid to yield 1-Propanol, 2-methyl-2-(methylsulfonyl)-.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: 1-Propanol, 2-methyl-2-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate is commonly used as an oxidizing agent.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: 2-methyl-1-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Propanol, 2-methyl-2-(methylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential biological activities and effects on cellular processes.
Medicine: Investigated for its use as a topical analgesic and dietary supplement.
Industry: Utilized in the production of other chemical compounds and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-methyl-2-methylsulfonylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-5(2,4-6)9(3,7)8/h6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTHOALDAXYSSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180496 | |
Record name | 1-Propanol, 2-methyl-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25841-38-7 | |
Record name | 1-Propanol, 2-methyl-2-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025841387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanol, 2-methyl-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methanesulfonyl-2-methylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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